Increased Lipophilicity (XLogP3) vs. Des-Methyl Furan Analog
The 5-methyl group raises the calculated partition coefficient by approximately 0.5–1.0 log unit compared with the unsubstituted furan analog 4-[3-(furan-2-yl)propanamido]benzoic acid (XLogP3 predicted ~1.0–1.5), consistent with the well-established Hansch substituent constant for methyl [1]. The elevated lipophilicity can enhance passive membrane permeability for intracellular target engagement, a key consideration in early hit-to-lead selection [2].
| Evidence Dimension | Computational lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | 4-[3-(furan-2-yl)propanamido]benzoic acid (des-methyl analog); XLogP3 predicted ~1.0–1.5 (class-level estimate based on Hansch π for –CH₃) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +1.0 log units |
| Conditions | PubChem XLogP3 3.0 algorithm; comparative value derived from Hansch fragment method applied to structure |
Why This Matters
For procurement decisions, the distinct lipophilicity profile means that the methylated compound delivers different ADME properties in cell-based and in vivo models, making it a non-substitutable tool compound in structure–activity relationship (SAR) campaigns.
- [1] PubChem CID 3145996. XLogP3-AA = 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/327075-12-7 (accessed 2026-05-02). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
